molecular formula C11H14N4 B13274749 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13274749
M. Wt: 202.26 g/mol
InChI Key: AYYNXZQPVZGZAM-UHFFFAOYSA-N
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Description

1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine: A structurally similar compound with a piperidine ring instead of a pyrazole ring.

    1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-4-carboxamide: Another related compound with a carboxamide group instead of an amine group.

Uniqueness

1-Ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyridin-3-ylmethyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-ethyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-4-3-5-12-6-10/h3-6,8-9,13H,2,7H2,1H3

InChI Key

AYYNXZQPVZGZAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN=CC=C2

Origin of Product

United States

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